3-Bromo-4-(piperidin-4-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(piperidin-4-yloxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a bromine atom at the third position and a piperidin-4-yloxy group at the fourth position on the benzamide ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-4-yloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzoic acid and piperidine.
Formation of Piperidin-4-yloxy Intermediate: The hydroxyl group of 3-bromo-4-hydroxybenzoic acid is converted to a piperidin-4-yloxy group through a nucleophilic substitution reaction with piperidine.
Amidation: The resulting intermediate is then subjected to amidation with an appropriate amine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(piperidin-4-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
3-Bromo-4-(piperidin-4-yloxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(piperidin-4-yloxy)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yloxy)benzamide: Lacks the bromine atom at the third position.
3-Bromo-4-hydroxybenzamide: Lacks the piperidin-4-yloxy group.
N-(Piperidin-4-yl)benzamide: Lacks both the bromine atom and the piperidin-4-yloxy group.
Uniqueness
3-Bromo-4-(piperidin-4-yloxy)benzamide is unique due to the presence of both the bromine atom and the piperidin-4-yloxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H15BrN2O2 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
3-bromo-4-piperidin-4-yloxybenzamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-7-8(12(14)16)1-2-11(10)17-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H2,14,16) |
InChI Key |
CFWVJFANJBJSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.